molecular formula C6H9ClO2 B13832324 Cyclopropanecarbonyl chloride, 1-ethoxy-

Cyclopropanecarbonyl chloride, 1-ethoxy-

Cat. No.: B13832324
M. Wt: 148.59 g/mol
InChI Key: RZHJMEGFAIKFTC-UHFFFAOYSA-N
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Description

Cyclopropanecarbonyl chloride, 1-ethoxy- is a chemical compound with the molecular formula C6H9ClO2. It is a derivative of cyclopropanecarbonyl chloride, featuring an ethoxy group attached to the cyclopropane ring. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropanecarbonyl chloride, 1-ethoxy- can be synthesized through the reaction of cyclopropanecarboxylic acid with thionyl chloride, followed by the introduction of an ethoxy group. The reaction typically involves heating cyclopropanecarboxylic acid with thionyl chloride at around 60°C for several hours. The resulting cyclopropanecarbonyl chloride is then reacted with ethanol to form cyclopropanecarbonyl chloride, 1-ethoxy-.

Industrial Production Methods

Industrial production of cyclopropanecarbonyl chloride, 1-ethoxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through distillation and stored under inert conditions to prevent degradation.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarbonyl chloride, 1-ethoxy- undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can hydrolyze in the presence of water to form cyclopropanecarboxylic acid and ethanol.

    Reduction: It can be reduced to form cyclopropanemethanol derivatives.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Major Products

    Substitution Products: Depending on the nucleophile, products can include cyclopropanecarboxamides, esters, and thioesters.

    Hydrolysis Products: Cyclopropanecarboxylic acid and ethanol.

    Reduction Products: Cyclopropanemethanol derivatives.

Scientific Research Applications

Cyclopropanecarbonyl chloride, 1-ethoxy- has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is used in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).

    Agrochemicals: It is used in the production of plant growth regulators and pesticides.

    Material Science: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of cyclopropanecarbonyl chloride, 1-ethoxy- involves its reactivity as an acylating agent. The compound can react with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in pharmaceutical applications, the compound may acylate specific functional groups in drug molecules, enhancing their activity or stability.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarbonyl chloride: The parent compound without the ethoxy group.

    Cyclobutanecarbonyl chloride: A similar compound with a four-membered ring.

    Acetyl chloride: A simpler acyl chloride with a two-carbon chain.

Uniqueness

Cyclopropanecarbonyl chloride, 1-ethoxy- is unique due to the presence of the ethoxy group, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable intermediate in organic synthesis, offering different reactivity compared to its parent compound and other acyl chlorides.

Properties

Molecular Formula

C6H9ClO2

Molecular Weight

148.59 g/mol

IUPAC Name

1-ethoxycyclopropane-1-carbonyl chloride

InChI

InChI=1S/C6H9ClO2/c1-2-9-6(3-4-6)5(7)8/h2-4H2,1H3

InChI Key

RZHJMEGFAIKFTC-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CC1)C(=O)Cl

Origin of Product

United States

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